2-Bromo-1-methyl-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-methyl-4-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with potential applications in organic synthesis and materials science. While the specific compound is not directly mentioned in the provided papers, related brominated and trifluoromethyl-substituted benzenes are discussed, which can provide insights into the properties and reactivity of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the selective bromination of benzene precursors. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar methodologies could be applied to synthesize 2-Bromo-1-methyl-4-(trifluoromethyl)benzene, possibly starting from a methyl-substituted benzene and introducing the bromo and trifluoromethyl groups through halogenation and fluorination reactions, respectively.
Molecular Structure Analysis
The molecular structure of brominated benzenes can be determined using techniques such as X-ray crystallography. For example, the structure of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . Similarly, the structure of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene could be elucidated to confirm the position of substituents and to understand the steric and electronic effects they impose on the benzene ring.
Chemical Reactions Analysis
Brominated benzenes are versatile intermediates in organic synthesis. For instance, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene can be converted to the corresponding aryllithium, indicating the potential for further functionalization . The presence of a bromine atom in 2-Bromo-1-methyl-4-(trifluoromethyl)benzene suggests that it could undergo similar transformations, such as metal-halogen exchange or coupling reactions, to yield a variety of organic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes can be influenced by their substituents. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibits rotational isomerism, which is evident from its NMR spectra . The trifluoromethyl group is known to be electron-withdrawing, which could affect the reactivity and stability of the compound. The presence of both methyl and trifluoromethyl groups in 2-Bromo-1-methyl-4-(trifluoromethyl)benzene would likely influence its boiling point, solubility, and reactivity in chemical reactions.
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : Trifluoromethylpyridine (TFMP) derivatives are majorly used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
- Application : The compound is used in the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
- Method : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results : This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
3. Synthesis of 5-bromo-2-(trifluoromethoxy)phenyllithium
- Application : The compound is used in the synthesis of 5-bromo-2-(trifluoromethoxy)phenyllithium .
- Method : The compound is treated with lithium diisopropylamide (LIDA) at -100°C .
- Results : The reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-methyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWUWLMGYSLODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381423 | |
Record name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-4-(trifluoromethyl)benzene | |
CAS RN |
66417-30-9 | |
Record name | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66417-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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